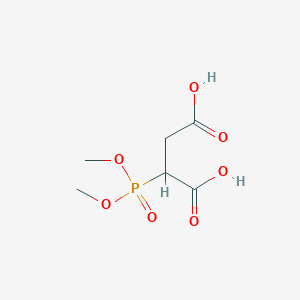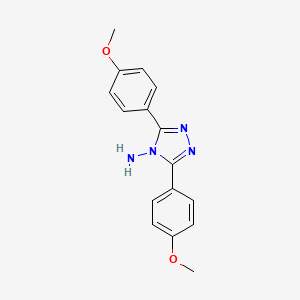
N,N'-(2-Formyl-1,3-phenylene)diacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(2-Formyl-1,3-phenylene)diacetamide is an organic compound with a unique structure that includes a formyl group and two acetamide groups attached to a phenylene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Formyl-1,3-phenylene)diacetamide typically involves the reaction of 2-formyl-1,3-phenylenediamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Formyl-1,3-phenylenediamine+Acetic Anhydride→N,N’-(2-Formyl-1,3-phenylene)diacetamide+Acetic Acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(2-Formyl-1,3-phenylene)diacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N,N’-(2-Carboxy-1,3-phenylene)diacetamide.
Reduction: Formation of N,N’-(2-Hydroxymethyl-1,3-phenylene)diacetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N’-(2-Formyl-1,3-phenylene)diacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’-(2-Formyl-1,3-phenylene)diacetamide involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The acetamide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-(1,3-Phenylene)diacetamide: Lacks the formyl group, resulting in different reactivity and applications.
N,N’-(1,2-Phenylene)diacetamide: Similar structure but different positional isomer, leading to variations in chemical behavior.
2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide: Contains additional functional groups, offering different reactivity and applications.
Uniqueness
N,N’-(2-Formyl-1,3-phenylene)diacetamide is unique due to the presence of the formyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
Propriétés
| 90744-34-6 | |
Formule moléculaire |
C11H12N2O3 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
N-(3-acetamido-2-formylphenyl)acetamide |
InChI |
InChI=1S/C11H12N2O3/c1-7(15)12-10-4-3-5-11(9(10)6-14)13-8(2)16/h3-6H,1-2H3,(H,12,15)(H,13,16) |
Clé InChI |
ORKDSJPILRXFIH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C(=CC=C1)NC(=O)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Chloromethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14353056.png)


![1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-](/img/structure/B14353116.png)


